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Compound of Interest

Compound Name: 2,3,4-Trimethyl-1,3-thiazole

CAS No.: 29488-88-8

Cat. No.: B14690715

Get Quote

Part 1: Introduction & Scope
2,3,4-Trimethyl-1,3-thiazol-3-ium (TMT) is the quintessential "minimalist" model for studying the

catalytic and redox properties of Thiamine Pyrophosphate (TPP) dependent enzymes. While

the physiological cofactor (TPP) is complex, the TMT core isolates the reactive thiazolium

heterocycle, allowing researchers to study oxidative decarboxylation, radical transfer

mechanisms, and single-electron transfer (SET) pathways without the interference of the

protein matrix or the pyrophosphate tail.

Nomenclature Clarification: In literature, this compound is often shorthand-referenced as

"2,3,4-trimethylthiazole." However, chemically, the presence of a methyl group at the N3

position imposes a positive charge on the ring, making it a thiazolium cation. This cationic

nature is critical for its biological function, acting as an electron sink during catalysis.

Key Applications:

Breslow Intermediate Modeling: Investigating the stability and oxidation potential of the

enamine intermediate formed during catalysis.
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Radical Scavenging Assays: Determining the susceptibility of the thiazole ring to oxidative

stress (e.g., Fenton chemistry).

Electrochemical Profiling: Benchmarking the redox windows of thiazole-containing

pharmaceutical candidates.

Part 2: Mechanism of Action
The relevance of TMT in redox modeling centers on the formation and fate of the Breslow

Intermediate.

C2-Proton Abstraction: The C2 proton of the thiazolium ring is acidic (

in DMSO). Deprotonation yields an N-heterocyclic carbene (NHC).

Nucleophilic Attack: The carbene attacks a carbonyl substrate (e.g., pyruvate or

benzaldehyde model), forming the Breslow Intermediate (an enamine).

Redox Divergence:

Canonical Pathway: The intermediate releases the acyl group (non-redox).

Redox Pathway (Modeling Target): The enamine undergoes Single Electron Transfer

(SET) to an oxidant (e.g.,

, flavins, or

), generating a Radical Cation. This mimics the mechanism of Pyruvate:Ferredoxin
Oxidoreductase (PFOR).

Pathway Diagram: Oxidative Fate of the Thiazolium Core
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Figure 1: The redox lifecycle of TMT. The transition from Breslow Intermediate to Radical

Cation is the critical step modeled in biological redox studies.

Part 3: Experimental Protocols
Protocol A: Electrochemical Characterization (Cyclic
Voltammetry)
Objective: To determine the oxidation potential (

) of the Breslow intermediate generated in situ.

Materials:

Analyte: 2,3,4-Trimethylthiazolium iodide (5 mM).

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mM).

Substrate: Benzaldehyde (50 mM) (acts as the trap to form the enamine).

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile (

).

Electrodes: Glassy Carbon (Working), Pt wire (Counter),

(Reference).

Procedure:

Baseline Scan: Record the CV of the TMT salt alone in electrolyte. Scan range: -2.0V to

+1.0V. Expectation: Irreversible reduction of the thiazolium cation around -1.4V.

Intermediate Formation: Add Benzaldehyde and DBU to the cell. Incubate for 5 minutes

under Argon to allow the Breslow intermediate (enamine) to accumulate.
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Oxidative Scan: Scan from -0.5V toward positive potentials (+1.0V).

Analysis: Observe the new oxidation peak (

) corresponding to the Enamine

Radical Cation transition.

Typical Result: A quasi-reversible wave appearing between -0.4V and 0.0V vs

, indicating the ease of electron donation.

Data Interpretation: | Species | Peak Potential (

) | Process | Biological Relevance | | :--- | :--- | :--- | :--- | | Thiazolium Cation |

| Reduction to Radical | Resistance to reductive stress. | | Breslow Intermediate |

| Oxidation to Radical Cation | Feasibility of SET to Fe-S clusters. |

Protocol B: Biomimetic Oxidative Decarboxylation
Assay
Objective: To model the PFOR enzyme mechanism using TMT and an inorganic electron

acceptor.

Reagents:

TMT Iodide: 10 mM in Methanol.

Pyruvate Model: Methylglyoxal or Benzoylformic acid (10 mM).

Oxidant: Potassium Ferricyanide

(20 mM) in phosphate buffer (pH 8.0).

Detection: UV-Vis Spectrophotometer (420 nm for Ferricyanide reduction).

Workflow:
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Blanking: Prepare a cuvette with buffer, oxidant, and substrate. Measure absorbance at 420

nm (Ferricyanide peak).

Initiation: Inject TMT solution.

Kinetics: Monitor the decrease in Abs(420nm) over 30 minutes.

Control: Run a parallel reaction without TMT to rule out direct substrate oxidation.

Mechanism Validation: The rate of ferricyanide bleaching is directly proportional to the

formation of the radical cation. If the reaction proceeds, it confirms that the TMT-derived

enamine is capable of reducing biological electron acceptors (

for Ferricyanide, similar to Cytochrome c).

Part 4: Synthesis & Stability Notes
Preparation of 2,3,4-Trimethylthiazolium Iodide: Since the salt is hygroscopic, it is best

prepared fresh or stored in a desiccator.

Reaction: Mix 2,4-dimethylthiazole (neutral liquid) with Methyl Iodide (excess) in acetonitrile.

Reflux for 4 hours.

Purification: The quaternary salt precipitates upon cooling. Filter and wash with cold ether.

Yield: Typically >90%. White to pale yellow crystals.

Critical Control: The C2-Deuterium Exchange To verify the activity of your TMT batch before

redox modeling, perform a simple NMR test:

Dissolve TMT in

with a trace of

.

Observation: The singlet peak for the C2-proton (

ppm) should disappear rapidly (< 10 min), confirming the acidity and ability to form the
carbene. If this does not happen, the ring may be hydrolyzed or impure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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